Physicochemical Characteristics of (1S,3S)-3-Aminocyclohexanecarboxylic Acid
Physicochemical Characteristics of (1S,3S)-3-Aminocyclohexanecarboxylic Acid
This guide provides an in-depth technical analysis of (1S,3S)-3-Aminocyclohexanecarboxylic acid, a specific stereoisomer of the γ-amino acid family.[1] Unlike its β-amino acid counterpart (often abbreviated as ACHC in foldamer literature), this 3-substituted isomer is primarily investigated as a conformationally restricted analogue of γ-aminobutyric acid (GABA) and a scaffold for peptide mimetics.[1]
[1]
Executive Summary
(1S,3S)-3-Aminocyclohexanecarboxylic acid is a chiral, non-proteinogenic γ-amino acid characterized by a trans-disposition of the amino and carboxyl groups on a cyclohexane ring.[1] It serves as a critical molecular probe in medicinal chemistry, particularly for mapping the pharmacophore requirements of GABA receptors and transporters. Its rigid cyclic backbone restricts the conformational freedom of the γ-aminobutyric acid moiety, allowing researchers to distinguish between folded and extended binding modes.
Molecular Architecture & Stereochemistry[1]
Configuration and Nomenclature
The compound possesses two chiral centers at positions C1 and C3.
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IUPAC Name: (1S,3S)-3-Aminocyclohexane-1-carboxylic acid[1]
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Stereochemical Relationship: The (1S,3S) configuration corresponds to the trans isomer.
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In 1,3-disubstituted cyclohexanes, the (1,3)-relationship dictates that the cis isomers have configurations (1S,3R) or (1R,3S), while the trans isomers are (1S,3S) or (1R,3R).
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Isomeric Distinction:
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Cis (1S,3R/1R,3S): Capable of adopting a diequatorial conformation (both substituents equatorial), which is energetically highly favorable.
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Trans (1S,3S): Cannot adopt a diequatorial conformation. It exists in an equilibrium between two chair forms, each possessing one axial and one equatorial substituent.[2][3]
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Conformational Analysis
The (1S,3S) isomer is subject to a unique conformational equilibrium. Unlike the cis isomer, which locks into a stable diequatorial chair, the trans isomer flips between two chairs of comparable energy.
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Conformer A: Carboxyl group (C1) is Equatorial ; Amino group (C3) is Axial .[1]
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Conformer B: Carboxyl group (C1) is Axial ; Amino group (C3) is Equatorial .[1]
Energetic Drivers: While the A-value (steric bulk) of a carboxylate group (~2.0 kcal/mol) and an ammonium group (~1.9 kcal/mol) are similar, solvation effects and intramolecular electrostatic interactions (zwitterionic salt bridges) often dictate the preferred conformer in solution.
Caption: Conformational equilibrium of the (1S,3S) trans-isomer showing the oscillation between axial/equatorial states, resulting in an extended vector topology distinct from the cis-isomer.
Physicochemical Profile
The following data synthesizes experimental values and high-confidence predictive models for the zwitterionic species.
| Property | Value / Characteristic | Context & Implications |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | Small molecule fragment/scaffold.[1] |
| Physical State | Crystalline Solid | Typically a white powder; forms stable zwitterionic crystals.[1] |
| Melting Point | >260 °C (Decomp.)[1] | High melting point indicates strong intermolecular ionic lattice forces (zwitterion).[1] |
| Solubility (Water) | Soluble (>50 mg/mL) | Highly soluble due to charged ammonium and carboxylate groups at neutral pH.[1] |
| Solubility (Organics) | Poor | Insoluble in hexanes, ether, DCM. Slightly soluble in methanol/ethanol. |
| pKa (Carboxyl) | 4.5 ± 0.2 | Typical for γ-amino acids; exists as COO⁻ at physiological pH.[1] |
| pKa (Amine) | 10.2 ± 0.3 | Basic ammonium group; exists as NH₃⁺ at physiological pH.[1] |
| LogP | -2.2 (Calculated) | Highly hydrophilic; poor passive membrane permeability without transporters.[1] |
| Isoelectric Point (pI) | ~7.35 | Calculated as (pKa1 + pKa2) / 2.[1] Neutral zwitterion dominates at pH 7.[1]4. |
Zwitterionic Nature
At physiological pH (7.4), (1S,3S)-3-aminocyclohexanecarboxylic acid exists almost exclusively as a zwitterion.[1] This has two critical implications for handling:
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Purification: It cannot be extracted into organic solvents from neutral aqueous solutions.[1] Ion-exchange chromatography or acidification/esterification is required for isolation.[1]
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Analysis: Reverse-phase HPLC requires ion-pairing agents (e.g., TFA, formic acid) or derivatization (e.g., Boc-protection) to achieve retention.[1]
Synthetic Utility & Applications
Synthesis Routes
The (1S,3S) isomer is typically accessed via:
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Chiral Resolution: Resolution of trans-3-aminocyclohexanecarboxylic acid racemate using chiral resolving agents (e.g., tartaric acid derivatives).[1]
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Stereoselective Hydrogenation: Hydrogenation of chiral precursors, though controlling the trans selectivity over the thermodynamic cis product is challenging.
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Enzymatic Desymmetrization: Hydrolysis of diesters followed by Curtius rearrangement is a modern route to high enantiopurity.
Application in Drug Discovery[4]
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GABA Analogues: The trans stereochemistry of the (1S,3S) isomer holds the amino and carboxyl groups in a specific spatial vector, distinct from the cis isomer (which mimics the folded conformation of GABA). This makes it a valuable negative control or selective probe for GABA-C or GABA-B receptor subtypes.[1]
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Peptide Scaffolds (Foldamers): Unlike the β-amino acid (2-ACHC) which forms stable 14-helices, the γ-amino acid (3-ACHC) backbone introduces a longer spacing (three carbons).[1] Incorporation of (1S,3S)-3-ACHC into peptides induces specific turn or sheet structures, utilized to disrupt protein-protein interactions.[1]
Analytical Protocols
Identification (NMR)[1]
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¹H NMR (D₂O): Distinctive multiplets for the cyclohexane ring protons. The key diagnostic is the width of the methine signals at C1 and C3. In the trans isomer, the lack of a stable diequatorial conformation results in averaged coupling constants compared to the cis isomer.
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¹³C NMR: Seven distinct carbon signals.[1]
Purity Assessment (HPLC)
Due to a lack of UV chromophores, standard UV detection (254 nm) is ineffective.[1]
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Method A (Derivatization): Pre-column derivatization with FDAA (Marfey's reagent) or OPA allows for UV/Fluorescence detection and chiral resolution.[1]
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Method B (CAD/ELSD): Charged Aerosol Detection (CAD) is recommended for the underivatized amino acid.[1]
References
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Allan, R. D., Johnston, G. A., & Twitchin, B. (1981).[4] Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. Australian Journal of Chemistry. Link (Discusses the synthesis and GABA activity of the isomers).
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Gellman, S. H. (1998).[1][5][6] Foldamers: A Manifesto. Accounts of Chemical Research. Link (Foundational text on cyclic amino acid scaffolds).[1]
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 544887, 3-Aminocyclohexanecarboxylic acid.[1] Link (Source for calculated physicochemical properties).[1]
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Sigma-Aldrich. (2025).[1] Product Specification: 3-Aminocyclohexanecarboxylic acid.[1][4][7][8] Link (General handling and safety data).
Sources
- 1. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 2829279-57-2 | AChemBlock [achemblock.com]
- 8. trans-3-(Boc-amino)cyclohexanecarboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
